1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine
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Overview
Description
The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine is a synthetic organic molecule that features a pyrazole ring substituted with a methoxy and methyl group, and a piperidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution on the pyrazole ring: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using appropriate reagents such as methyl iodide and methanol.
Formation of the piperidine ring: This involves the cyclization of a suitable amine precursor with a carbonyl compound.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling of the pyrazole and piperidine rings: This step involves the formation of a methanone linkage between the two rings, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Products would depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine
Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry
Agriculture: The compound may have applications as a pesticide or herbicide.
Polymer Science: It can be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
The unique combination of the pyrazole and piperidine rings, along with the specific substituents, gives 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-17-7-9(10(16-17)20-2)11(19)18-5-3-8(4-6-18)12(13,14)15/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHLFMHJWNDBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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